![molecular formula C12H9N B1329717 1H-Benzo[g]indole CAS No. 233-34-1](/img/structure/B1329717.png)
1H-Benzo[g]indole
Overview
Description
1H-Benzo[g]indole is an aromatic heterocyclic compound consisting of a benzene ring fused to an indole structureIt is a colorless solid with a molecular formula of C12H9N and a molecular weight of 167.21 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Benzo[g]indole can be synthesized through several methods. One common approach is the Fischer indole synthesis, which involves the cyclization of an N-arylhydrazone under acidic conditions . Another method is the Leimgruber-Batcho indole synthesis, which uses microwave acceleration to enhance reaction conditions .
Industrial Production Methods: Industrial production of this compound often involves the use of advanced catalytic processes and optimized reaction conditions to achieve high yields and purity. The specific details of these methods are proprietary to the manufacturers and may vary depending on the desired application .
Chemical Reactions Analysis
Types of Reactions: 1H-Benzo[g]indole undergoes various chemical reactions, including:
Oxidation: This reaction can yield products such as indigo, a well-known dye.
Reduction: Mild hydrogenation of this compound produces 2,3-dihydroindole.
Substitution: Electrophilic aromatic substitution reactions, such as halogenation, nitration, and alkylation, are common for this compound.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation with halogens (e.g., chlorine, bromine), nitration with nitric acid, and alkylation with alkyl halides.
Major Products:
Oxidation: Indigo.
Reduction: 2,3-Dihydroindole.
Substitution: Various halogenated, nitrated, and alkylated derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
1H-Benzo[g]indole derivatives have been extensively studied for their anticancer properties. Recent research indicates that these compounds exhibit cytotoxicity against various cancer cell lines. For instance, a study evaluated a series of 2-(aryldiazenyl)-3-methyl-1H-benzo[g]indole derivatives, which demonstrated significant cytotoxic activity against leukemia and breast cancer cells at nanomolar concentrations . The mechanism of action is believed to involve interactions with DNA and metabolic enzymes, leading to cell growth inhibition .
Anti-inflammatory Effects
Certain derivatives of this compound have shown promise in reducing inflammation. For example, specific compounds were found to inhibit neutrophil elastase release and superoxide anion generation, indicating potential use in treating inflammatory diseases . The dual inhibitory effects suggest that these compounds could be developed into therapeutic agents for conditions characterized by excessive inflammation.
Antimicrobial Properties
Research has also highlighted the antibacterial and antifungal activities of modified this compound derivatives. Compounds synthesized from this scaffold have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans . This broad-spectrum activity positions these derivatives as candidates for new antimicrobial agents.
Materials Science Applications
Fluorescent Probes
The unique optical properties of this compound derivatives make them suitable for applications in materials science, particularly as fluorescent probes. Studies have reported the synthesis of near-infrared fluorophores based on this compound, which can be used in bioimaging and sensing applications . The ability to modify these compounds further enhances their utility in developing sensitive detection systems for biological targets.
Data Summary Table
Mechanism of Action
The mechanism of action of 1H-Benzo[g]indole varies depending on its application:
Tyrosinase Inhibition: It acts as a competitive inhibitor of tyrosinase, an enzyme involved in melanin synthesis.
Antiandrogen Activity: It targets the Binding Function 3 (BF3) site of the androgen receptor, inhibiting the receptor’s activity and reducing the expression of androgen-dependent genes.
Comparison with Similar Compounds
1H-Benzo[g]indole can be compared to other indole derivatives:
Indole: A simpler structure with a benzene ring fused to a pyrrole ring.
1H-Benz[e]indole: Similar to this compound but with different ring fusion, leading to distinct chemical properties.
Indole–Thiourea Derivatives: These compounds are studied for their tyrosinase inhibitory activity and potential therapeutic applications.
Uniqueness: this compound is unique due to its specific ring fusion and the resulting chemical properties, which make it suitable for specialized applications in various fields of research and industry.
Biological Activity
1H-Benzo[g]indole is a heterocyclic compound that has garnered significant attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, cytotoxic properties, antibacterial and antifungal effects, and potential applications in pharmaceuticals.
Chemical Structure and Synthesis
This compound belongs to the indole family, characterized by a fused benzene and pyrrole ring structure. The synthesis of this compound derivatives often involves cyclization reactions of substituted anilines or arylamidrazones. For instance, a novel series of 2-(aryldiazenyl)-3-methyl-1H-benzo[g]indole derivatives were synthesized using polyphosphoric acid as a cyclizing agent, yielding compounds with significant cytotoxic activity against various cancer cell lines .
Cytotoxic Activity
Recent studies have demonstrated that this compound derivatives exhibit notable cytotoxic effects against a range of human cancer cell lines. In one study, compounds derived from this compound were screened against 60 different cancer cell lines, revealing significant activity particularly against leukemia and melanoma cells. For example, certain derivatives displayed GI50 values (the concentration required to inhibit cell growth by 50%) as low as 560 nM in leukemia cells .
Table 1: Cytotoxic Activity of this compound Derivatives
Compound | Cell Line | GI50 (µM) |
---|---|---|
2c | HL-60 (leukemia) | 3.9 |
3c | MOLT-4 (leukemia) | 2.3 |
3c | MALME-3M (melanoma) | 5.44 |
3c | HS578T (breast) | 6.05 |
These results indicate that modifications to the benzo[g]indole structure can enhance its cytotoxic properties, making it a promising candidate for further drug development.
Antibacterial and Antifungal Properties
In addition to its cytotoxic effects, certain derivatives of this compound have demonstrated antibacterial and antifungal activities. For example, synthesized compounds exhibited significant antibacterial activity against Klebsiella pneumoniae and antifungal activity against Candida albicans. The modifications involving coupling with amino sugars resulted in derivatives that showed moderate to good biological activity against both Gram-positive and Gram-negative bacteria .
Table 2: Antibacterial and Antifungal Activity of Modified Derivatives
Compound | Activity Type | Organism | Effectiveness |
---|---|---|---|
Trimethyl-1H-benzo[e]indole | Antibacterial | Klebsiella pneumoniae | Moderate |
Trimethyl-1H-benzo[e]indole | Antifungal | Candida albicans | Good |
These findings suggest the potential for developing new antimicrobial agents based on the benzo[g]indole scaffold.
The mechanisms underlying the biological activities of this compound derivatives are complex and may involve multiple pathways. For cytotoxic effects, it is hypothesized that these compounds interact with cellular targets such as DNA or metabolic enzymes, leading to apoptosis or autophagy in cancer cells . The presence of functional groups like azo may also play a role in enhancing their reactivity and biological efficacy.
Case Studies
Several case studies highlight the therapeutic potential of benzo[g]indole derivatives:
- Study on Polyamine Conjugates : Research indicated that polyamine conjugates with benzo[g]indole structures could induce autophagy and apoptosis in cancer cells, demonstrating their potential as novel chemotherapeutic agents .
- Cytotoxicity Screening : A comprehensive screening study found that specific derivatives exhibited selective toxicity towards leukemia cell lines while sparing normal cells, suggesting a targeted approach in cancer therapy .
Properties
IUPAC Name |
1H-benzo[g]indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N/c1-2-4-11-9(3-1)5-6-10-7-8-13-12(10)11/h1-8,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYWOHBEPVGIQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3075202 | |
Record name | 1H-Benz[g]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3075202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
233-34-1 | |
Record name | 1H-Benz(g)indole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000233341 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Benz[g]indole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153687 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Benz[g]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3075202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Benzo[g]indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1H-benzo[g]indole?
A1: this compound has the molecular formula C12H9N and a molecular weight of 167.21 g/mol.
Q2: Are there any spectroscopic data available for this compound?
A2: Yes, studies utilizing various spectroscopic techniques have been conducted on this compound and its derivatives. For instance, UV-Vis, FTIR, and scanning electron microscopy were employed to characterize the structure and morphology of electrochemically synthesized poly(this compound) films. [] These analyses provide insights into the polymer's properties and potential applications.
Q3: How can 4-chloro-5-hydroxy-1H-benzo[g]indoles be synthesized?
A3: 4-chloro-5-hydroxy-1H-benzo[g]indoles can be synthesized by reacting methyl 2-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)propenoate or 3-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-3-buten-2-one with primary amines. [, ] This reaction primarily yields the desired 1H-benzo[g]indoles alongside minor amounts of 1H-benzo[f]indole derivatives.
Q4: Can palladium catalysts be used in reactions involving this compound derivatives?
A4: Yes, palladium catalysts have proven useful in reactions with this compound derivatives. For example, a palladium-catalyzed reaction using acetyl oximes and isocyanides was developed to synthesize 2H-pyrrol-2-imines, which could be further transformed into this compound-2,3-dione derivatives through acid hydrolysis. [] This highlights the versatility of palladium catalysis in constructing diverse heterocyclic compounds.
Q5: What is the role of copper in reactions with 2-alkynyl-1,8-bis(dimethylamino)naphthalenes leading to 1H-benzo[g]indoles?
A5: Copper plays a crucial role in directing the regioselectivity of the reaction, leading to the formation of specific this compound isomers. In some cases, copper catalyzes an oxidative transformation to produce 3-aroylbenzo[g]indoles. [] The presence of copper alongside palladium allows for a switch in the electrophilic and nucleophilic sites of the acetylenic bond, influencing the reaction outcome.
Q6: What are the potential applications of poly(this compound) in electrochromic devices?
A6: Poly(this compound) (PBIn) exhibits promising electrochromic properties, making it suitable for use in electrochromic devices (ECDs). [] When combined with poly(3,4-ethylenedioxythiophene) (PEDOT) in an ECD, PBIn contributes to good optical contrast, high coloration efficiency, fast response time, improved optical memory, and long-term stability. [] This suggests its potential for applications in displays, smart windows, and other optoelectronic devices.
Q7: Can this compound derivatives be used as building blocks for fluorescent materials?
A7: Yes, this compound derivatives show promise as building blocks for deep blue fluorescent materials. Specifically, a 2-(pyridine-4-yl)-3-phenyl-1H-benzo[g]indole core was used to create D–π–A–π–D deep blue fluorescent materials. [] These materials exhibit a stable efficiency curve at high luminance, highlighting their potential for organic light-emitting diode (OLED) applications.
Q8: Do any this compound derivatives exhibit biological activity?
A8: Yes, several this compound derivatives have shown promising biological activities. For instance, 2-(aryldiazenyl)-3-methyl-1H-benzo[g]indole derivatives exhibited cytotoxic activity against various human cancer cell lines. [] Additionally, benzo[g]indole-3-carboxylates, such as ethyl 2-(3-chlorobenzyl)-5-hydroxy-1H-benzo[g]indole-3-carboxylate, demonstrated potent inhibition of human 5-lipoxygenase (5-LO). [] This enzyme plays a critical role in inflammatory processes, suggesting the potential of these derivatives as anti-inflammatory agents.
Q9: Have any structure-activity relationship (SAR) studies been conducted on this compound derivatives?
A9: Yes, SAR studies have been conducted on certain this compound derivatives. For example, research on 6,7,8,9-tetrahydro-N,N-di-n-propyl-3H-benzindol-8-amines investigated the effects of different substituents on serotonergic and dopaminergic activity. [] This research helped elucidate the structural features critical for modulating activity at specific receptor subtypes.
Q10: Are there any known applications of this compound derivatives in drug discovery?
A10: While specific drugs based on this compound are not yet commercially available, its derivatives have shown promise in drug discovery. For example, 4,5-dihydro-1H-benzo[g]indole-3-carboxamide derivatives were investigated for their D2-like binding affinity, suggesting their potential as therapeutic agents targeting dopamine receptors. [, ] Further research in this area could lead to the development of novel therapeutics for various neurological and psychiatric disorders.
Q11: Has computational chemistry been used to study this compound and its derivatives?
A11: Yes, computational chemistry plays a crucial role in understanding the properties and behavior of this compound and its derivatives. Quantum chemical calculations were employed to elucidate the polymerization mechanism of this compound, revealing that polymerization mainly occurs at the C(2) and C(5) positions. [] Such computational studies provide valuable insights into the electronic structure and reactivity of these compounds.
Q12: Are there any known methods for analyzing and characterizing this compound and its derivatives?
A12: Various analytical techniques are employed to characterize this compound and its derivatives. These include spectroscopic methods like NMR (1H NMR and 13C NMR) and mass spectrometry (MS), as well as elemental analysis. [] These techniques provide valuable information about the compound's structure, purity, and other characteristics.
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